2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
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Overview
Description
2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is a complex organic compound characterized by its biphenyl structure and hydroxyl, amino, and methyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl structure can be synthesized through Suzuki–Miyaura cross-coupling reactions, which involve the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The hydroxyl and amino groups are then introduced through subsequent reactions, such as nucleophilic substitution and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the biphenyl structure can introduce various functional groups.
Scientific Research Applications
2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biphenyl structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-4-methylpentan-1-ol
- 2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-ethylpropan-1-ol
Uniqueness
2-((3-([1,1’-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-[[2-hydroxy-3-(4-phenylphenoxy)propyl]amino]-2-methylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-19(2,14-21)20-12-17(22)13-23-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-11,17,20-22H,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEYSGYAHFMAMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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